![molecular formula C15H15N5O3 B6483236 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1014028-26-2](/img/structure/B6483236.png)
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Description
“N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . The compound also includes a methoxyphenyl group and a pyrazole ring, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, including acylation, cyclization, and substitution reactions . Specific synthesis pathways depend on the desired functionalization and the starting materials available . For instance, asymmetric acylation using chiral auxiliaries or nucleophilic substitution reactions to introduce various functional groups can be critical steps .Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated using techniques such as X-ray crystallography, which provides insight into the conformation, bonding patterns, and overall geometry of the molecule . Studies on solvated structures of related compounds have been performed to understand their conformation and interaction with solvents .Chemical Reactions Analysis
Compounds containing thiadiazole and pyrrolidine rings can participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions . These reactions can significantly alter the compound’s chemical properties and utility in further synthetic applications .Physical And Chemical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, can be influenced by the specific functional groups present and their arrangement. The chemical properties, such as reactivity, stability, and acidity/basicity, are crucial for understanding how these compounds interact in chemical environments.Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that similar compounds, such as mebeverine, work directly on smooth muscle within the gastrointestinal tract, may have an anaesthetic effect, may affect calcium channels, and may affect muscarinic receptors .
Biochemical Pathways
Indole derivatives, which share structural similarities with the compound, have been found to possess various biological activities that could affect multiple biochemical pathways .
Pharmacokinetics
The benzophenone scaffold, which is structurally similar to the compound, has been studied for its physicochemical properties, water solubility, and druglikeness .
Result of Action
Similar compounds, such as 1,3,4-oxadiazole hybrids, have shown promising neuroprotective and anti-inflammatory properties .
Future Directions
properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-9-7-12(19-20(9)2)13(21)16-15-18-17-14(23-15)10-5-4-6-11(8-10)22-3/h4-8H,1-3H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLHWUYGMOGSJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide |
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